1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone

Description

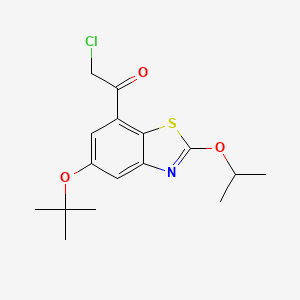

1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone (CAS: 1426954-84-8) is a benzothiazole derivative characterized by a central benzothiazole ring substituted with tert-butoxy and isopropoxy groups at positions 5 and 2, respectively, and a 2-chloro-ethanone moiety at position 7 . The tert-butoxy group is a bulky electron-donating substituent, while the isopropoxy group contributes to steric hindrance and lipophilicity.

Structural features of this compound suggest applications in drug discovery, particularly in targeting enzymes or receptors where bulky substituents enhance binding specificity.

Properties

IUPAC Name |

2-chloro-1-[5-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxy-1,3-benzothiazol-7-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c1-9(2)20-15-18-12-7-10(21-16(3,4)5)6-11(13(19)8-17)14(12)22-15/h6-7,9H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCCVMDRBZVHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC2=CC(=CC(=C2S1)C(=O)CCl)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole scaffold, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound is characterized by the presence of a chloro group and a tert-butoxy group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives exhibit antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Benzothiazole Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | E. coli | 1.0 µg/mL |

| This compound | A. baumannii | TBD |

Antineoplastic Activity

Benzothiazole derivatives have also been studied for their antineoplastic properties. Research has demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells .

Case Study: Anticancer Potential

A study conducted on a series of benzothiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells. The study reported IC50 values ranging from 0.5 to 2 µM, indicating potent activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADMET) properties of the compound. Preliminary data suggest that modifications in the benzothiazole ring can significantly affect these properties.

Table 2: ADMET Properties of Benzothiazole Derivatives

| Property | Compound A | Compound B | This compound |

|---|---|---|---|

| Solubility | High | Moderate | TBD |

| Bioavailability | Good | Low | TBD |

| Toxicity | Low | Moderate | TBD |

Comparison with Similar Compounds

1-(4-tert-butoxy-2-isopropoxy-1,3-benzothiazol-7-yl)-2-chloroethanone (CAS: 663925-96-0)

This analog differs only in the position of the tert-butoxy group (position 4 vs. 5). Key comparisons include:

- Electronic Properties : The electron-donating tert-butoxy group at position 4 could modulate the electron density of the benzothiazole ring differently, affecting its interaction with nucleophiles or electrophiles.

- Synthetic Utility : Both compounds serve as intermediates, but the positional isomerism may influence their suitability for specific synthetic pathways .

1-(5-Bromo-1H-indol-3-yl)-2-chloro-ethanone (CAS: 65040-36-0)

This compound replaces the benzothiazole core with an indole ring and substitutes bromine at position 3. Key distinctions include:

- Core Heterocycle : Indole rings (nitrogen-containing) vs. benzothiazole (sulfur- and nitrogen-containing) impart differing electronic profiles and hydrogen-bonding capabilities.

- Reactivity: The chloro-ethanone group in both compounds suggests similar reactivity as alkylating agents, but the indole derivative may exhibit higher metabolic instability due to the heteroaromatic ring .

DMTU1 (1-(4-chlorophenyl)-3-p-tolylurea)

Comparisons highlight:

- Functional Groups: Urea vs. chloro-ethanone moieties dictate divergent reactivity (hydrogen-bond donor vs. electrophilic alkylation).

- Biological Targets: Urea derivatives often target kinases or proteases, whereas chloro-ethanones may covalently modify active-site nucleophiles.

Data Table: Structural and Functional Comparison

*Molecular weights estimated based on inferred molecular formulas (C₁₆H₂₃ClNO₃S for benzothiazole derivatives).

Research Implications and Limitations

- Positional Isomerism : The tert-butoxy group’s position on benzothiazole significantly impacts steric and electronic properties, necessitating crystallographic studies (e.g., using SHELX software ) to resolve conformational preferences.

- Synthetic Challenges : The tert-butoxy and isopropoxy groups may complicate purification due to their lipophilicity, as seen in similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.